molecular formula C8H8F2O B3339842 (1R)-1-(2,6-difluorophenyl)ethan-1-ol CAS No. 126534-39-2

(1R)-1-(2,6-difluorophenyl)ethan-1-ol

Cat. No.: B3339842
CAS No.: 126534-39-2
M. Wt: 158.14 g/mol
InChI Key: SIYWDKQSSDBLOA-RXMQYKEDSA-N
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Description

(1R)-1-(2,6-difluorophenyl)ethan-1-ol is an organic compound characterized by a fluorine-substituted phenyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,6-difluorophenyl)ethan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-difluorobenzaldehyde as the starting material.

  • Reduction Reaction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Chiral Resolution: To obtain the (1R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction reactions using more efficient and cost-effective reducing agents. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(2,6-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

  • Substitution Reactions: The fluorine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions.

  • Reduction Reactions: Further reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Substitution Reactions: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used.

  • Reduction Reactions: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Major Products Formed:

  • Oxidation Products: (1R)-1-(2,6-difluorophenyl)ethanone and (1R)-1-(2,6-difluorophenyl)ethanoic acid.

  • Substitution Products: Brominated or nitrated derivatives of the phenyl ring.

  • Reduction Products: Further reduced derivatives of the compound.

Scientific Research Applications

(1R)-1-(2,6-difluorophenyl)ethan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe or biological imaging reagent due to its unique fluorescence properties.

  • Industry: The compound can be used in the production of luminescent materials and other advanced materials.

Mechanism of Action

The mechanism by which (1R)-1-(2,6-difluorophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1R)-1-(2,6-difluorophenyl)ethan-1-ol can be compared with other similar compounds, such as:

  • 2,6-Difluorophenylacetic acid: Similar in structure but with a different functional group.

  • 1-(2,6-Difluorophenyl)ethanone: A ketone derivative with similar fluorine substitution.

  • 2,6-Difluorophenol: A phenol derivative with similar fluorine substitution.

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(1R)-1-(2,6-difluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWDKQSSDBLOA-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272210
Record name (αR)-2,6-Difluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126534-39-2
Record name (αR)-2,6-Difluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-2,6-Difluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2,6-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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